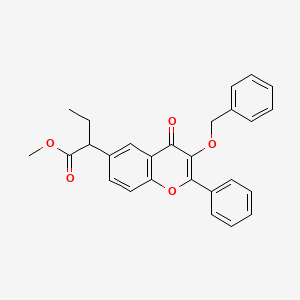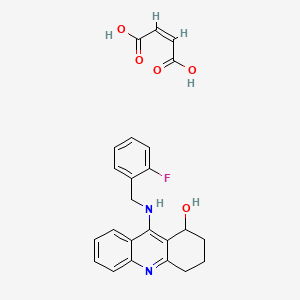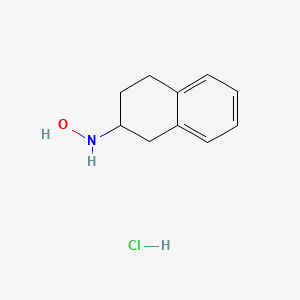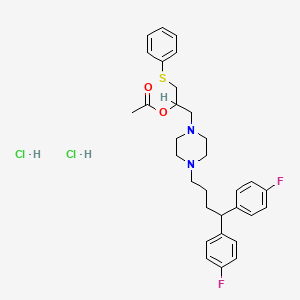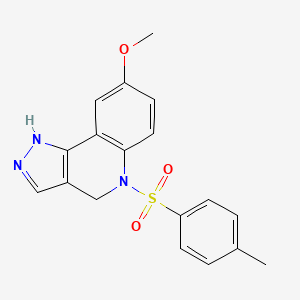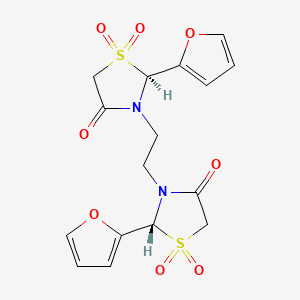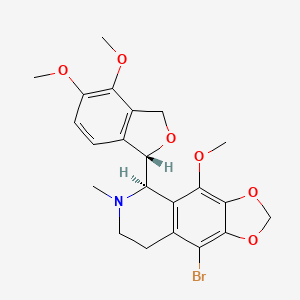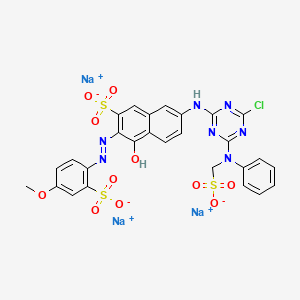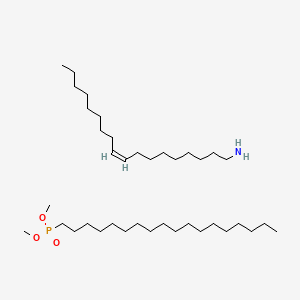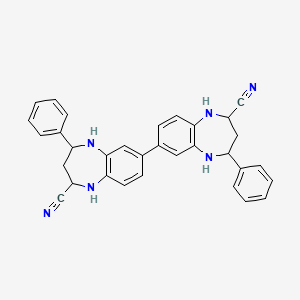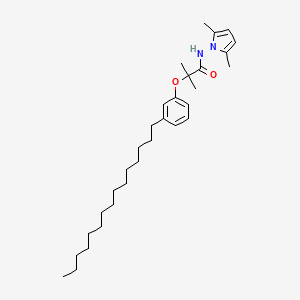
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)-: is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl groups and a pentadecylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the dimethyl groups. The pentadecylphenoxy moiety is then attached through a series of substitution reactions. The final step involves the formation of the propanamide group under controlled conditions, often using amide coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its pharmacological properties. Studies focus on its potential to act as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets. The pyrrole ring and phenoxy moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)-
- Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(3-pentadecylphenoxy)-
Comparison: Compared to similar compounds, Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)- is unique due to the presence of the methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity, making it distinct in its applications and effects.
Properties
CAS No. |
124237-32-7 |
|---|---|
Molecular Formula |
C31H50N2O2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C31H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-28-21-19-22-29(25-28)35-31(4,5)30(34)32-33-26(2)23-24-27(33)3/h19,21-25H,6-18,20H2,1-5H3,(H,32,34) |
InChI Key |
FMUNSFBOUPIJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




